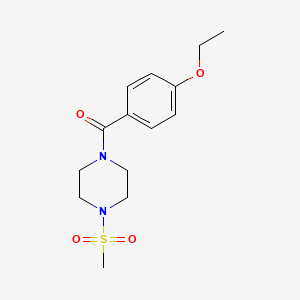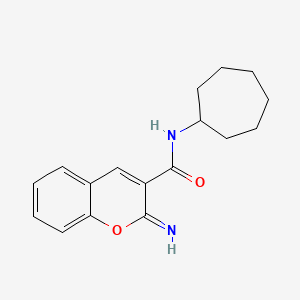![molecular formula C21H13BrF2N2OS B4655103 3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4655103.png)
3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone
Übersicht
Beschreibung
3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a quinazolinone derivative and has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cell death.
Biochemical and Physiological Effects
3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, the synthesis of this compound has been optimized, making it a viable option for scientific research.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cell death in normal cells as well as cancer cells, making it important to use caution when handling this compound.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone. One potential direction is to further investigate the mechanism of action of this compound to gain a better understanding of its anti-cancer activity. Additionally, studies could be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases.
Furthermore, research could be conducted to optimize the synthesis of this compound to improve yield and purity. This would make it a more viable option for scientific research and potential drug development.
Conclusion
In conclusion, 3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound exhibits potent anti-cancer activity and has been found to exhibit various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, the potential applications of this compound make it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of anti-cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, which is a crucial process in preventing the growth and spread of cancer.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-2-[(2,6-difluorophenyl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrF2N2OS/c22-13-8-10-14(11-9-13)26-20(27)15-4-1-2-7-19(15)25-21(26)28-12-16-17(23)5-3-6-18(16)24/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWUKURGPAHQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-benzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4655025.png)
![4-methyl-N-{2-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4655034.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-phenylmethanesulfonamide](/img/structure/B4655051.png)
![N-(4-bromo-2-chlorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4655058.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4655064.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B4655075.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4655083.png)
![3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4655091.png)
![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-phenylpropanamide](/img/structure/B4655097.png)
![7-({[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4655110.png)


![5-[(isobutylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4655130.png)